For-nle-OH

Beschreibung

Contextualization of Norleucine within Amino Acid Chemistry and Peptide Science

Norleucine (Nle) is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code ontosight.aibachem.com. Structurally, it is an isomer of leucine (B10760876), differing in the arrangement of its atoms ontosight.ai. Specifically, norleucine is a straight-chain amino acid, also known as 2-aminohexanoic acid lifetein.com. This structural similarity to proteinogenic amino acids like leucine and methionine makes it a valuable tool in biochemical and molecular biology research ontosight.ailifetein.com.

In peptide science, norleucine is often employed as a substitute for methionine or leucine in protein synthesis studies to investigate the impact of amino acid substitutions on protein structure and function ontosight.ai. Its side chain has a size and polarity similar to that of methionine but is not susceptible to oxidation, a property that can be advantageous in certain synthetic and analytical procedures peptide.com. Norleucine's unique properties and behavior during chromatographic separation also make it useful as an internal standard in amino acid analysis of peptides and proteins fiveable.me. It can be incorporated into peptides during synthesis to modify their properties, such as enhancing stability and solubility chemimpex.comchemimpex.com.

Significance of N-Formyl Modifications in Peptide and Protein Studies

N-formylation is a post-translational modification (PTM) involving the addition of a formyl group (-CHO) to the N-terminal amino group of a peptide or protein, or occasionally to the side chain of lysine (B10760008) residues mdpi.comnih.govontosight.ai. This modification is particularly common in proteins synthesized in bacteria and in organelles of bacterial origin, such as mitochondria and chloroplasts mdpi.combiorxiv.orgwikipedia.org. In bacteria, N-formylmethionine (fMet) is typically the initiating amino acid in protein synthesis wikipedia.orgresearchgate.net.

The presence of N-formyl groups on peptides and proteins can have significant biological implications. In the context of the immune system, N-formyl peptides, such as N-formylmethionine-leucyl-phenylalanine (fMLP), are recognized by formyl peptide receptors (FPRs) on phagocytic leukocytes, triggering chemotaxis and initiating inflammatory responses mdpi.comwikipedia.org. This recognition mechanism serves as a way for the host immune system to detect bacterial presence wikipedia.orgchemistryviews.org.

Beyond immune responses, N-formylation has been implicated in various cellular processes, including protein synthesis, folding, degradation, gene expression, and epigenetics nih.govresearchgate.netchemistryviews.orgontosight.ai. Modifications to the N-terminus can influence protein stability, localization, and interactions with other molecules ontosight.aibiorxiv.org. While N-formylation of the N-terminus is characteristic of prokaryotes and organelles, N-formylation of lysine side chains has also been observed in eukaryotic proteins, including histones, where it plays a role in modulating chromatin conformation and gene activation mdpi.comchemistryviews.org.

Chemical methods for introducing N-formyl modifications into synthetic peptides and proteins are valuable tools for studying the biological roles of these modifications nih.govresearchgate.net. Various reagents and procedures have been developed for the formylation of amines, including the use of formic acid and its derivatives mdpi.comresearchgate.netnih.gov. Recent advancements in solid-phase peptide synthesis techniques have enabled efficient on-resin N-formylation of peptides mdpi.comnih.govresearchgate.netchemistryviews.org.

Overview of For-nle-OH as a Specialized Building Block in Academic Research

This compound, or N-Formyl-L-Norleucine, combines the features of norleucine with an N-terminal formyl group. This compound serves as a specialized building block primarily in academic research, particularly in the synthesis of formylated peptides. By incorporating this compound into a peptide sequence during solid-phase peptide synthesis, researchers can directly introduce a formylated N-terminus or a formylated norleucine residue within the peptide chain.

The use of this compound is particularly relevant in studies aiming to mimic or investigate the effects of N-formylation found in naturally occurring peptides, such as those derived from bacteria or mitochondria mdpi.comwikipedia.org. Substituting norleucine for methionine in formylated peptides, as in the case of N-formyl-Nle-Leu-Phe (FNLP) compared to fMLP, can offer advantages such as increased resistance to biological oxidation, potentially leading to longer-lived compounds for research purposes google.com.

This compound is utilized in the synthesis of formyl peptide receptor agonists and antagonists, which are crucial tools for studying the role of FPRs in immune responses and other biological processes medchemexpress.com. The ability to synthesize peptides containing specific N-formylated residues allows for detailed structure-activity relationship studies to understand how the formyl group and the amino acid sequence influence receptor binding and downstream signaling.

The synthesis of this compound and its incorporation into peptides typically utilizes standard peptide synthesis methodologies, such as Fmoc solid-phase peptide synthesis (SPPS), often requiring specific protocols for the introduction of modified amino acids peptide.comalfa-chemistry.comsigmaaldrich.comsigmaaldrich.com. The availability of protected forms of norleucine, such as Fmoc-Nle-OH, facilitates its use as a building block in these synthetic strategies alfa-chemistry.comsigmaaldrich.com.

Research involving this compound contributes to a deeper understanding of the biological functions of N-formylated peptides, their interactions with cellular receptors, and their potential roles in health and disease.

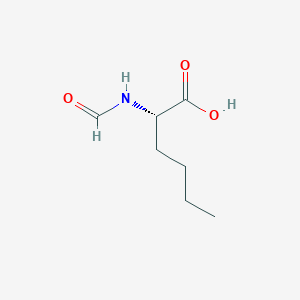

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-formamidohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-2-3-4-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIJLKLYPXLQSQ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving N Formyl L Norleucine and Its Precursors

Strategies for the Preparation of N-Formyl-L-Norleucine

N-Formyl-L-Norleucine (For-nle-OH) is an N-formylated derivative of L-norleucine. nih.gov L-norleucine itself is a non-proteinogenic alpha-amino acid with a chemical formula of C6H13NO2. wikipedia.orgfishersci.cafishersci.ca It is an isomer of leucine (B10760876) and is found in small amounts in some bacterial strains. wikipedia.orglifetein.com The biosynthesis of norleucine in bacteria involves the action of enzymes like 2-isopropylmalate synthase on α-ketobutyrate. wikipedia.orglifetein.com Chemical synthesis of norleucine can be achieved through methods involving the modification of leucine or other amino acids, typically involving the removal of a methyl group from leucine. lifetein.com

While direct synthetic routes specifically for N-Formyl-L-Norleucine are not extensively detailed in the provided search results, the compound is available commercially, indicating established synthetic procedures exist. nih.gov The formylation of the amino group of L-norleucine would be a key step in its preparation.

Solid-Phase Peptide Synthesis (SPPS) Incorporating Norleucine Derivatives

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for synthesizing peptides. Norleucine derivatives are valuable building blocks in SPPS, allowing for the creation of complex peptide sequences. chemimpex.comchemimpex.comresearchgate.net Norleucine is nearly isosteric with methionine and is often used to replace methionine residues in peptides. wikipedia.orgpeptide.combachem.com This substitution can be advantageous because norleucine is not subject to oxidation, which can affect the biological activity and shelf life of methionine-containing peptides. peptide.combachem.com

Norleucine can be incorporated into peptides synthesized on various solid supports, including those based on polystyrene and PEG-based resins. acs.orgsigmaaldrich.com The incorporation of norleucine derivatives contributes to the efficiency and yield of the final peptide product. chemimpex.com

Utilization of Fmoc-Protected Norleucine Analogues in SPPS

Fmoc-protected amino acids are widely used in SPPS due to the lability of the Fmoc group to weak bases, allowing for selective deprotection during the synthesis process. chemimpex.comalfa-chemistry.comresearchgate.net Fmoc-L-norleucine (Fmoc-Nle-OH) is a key derivative utilized in Fmoc-based SPPS. chemimpex.comalfa-chemistry.comoakwoodchemical.com It serves as a standard building block for introducing norleucine residues into peptide chains. alfa-chemistry.com The Fmoc group is typically removed using piperidine (B6355638) solutions. researchgate.net Fmoc-L-norleucine is a versatile derivative that enhances stability and facilitates complex peptide formation. chemimpex.com

Fmoc-protected norleucine analogues, including N-methylated derivatives, are explored in peptide synthesis. chemimpex.comfishersci.cafishersci.fi

Table 1: Properties of Fmoc-L-Norleucine

| Property | Value | Source |

| PubChem CID | 7269372 chemimpex.com, 7009636 fishersci.ca | chemimpex.comfishersci.ca |

| Melting Point | 140 - 146 °C | chemimpex.com |

| Appearance | White to off-white powder | chemimpex.com |

| Optical Rotation | [a]D20 = -20 ± 2 ° (C=1 in DMF) | chemimpex.com |

| Molecular Formula | C21H23NO4 | alfa-chemistry.comoakwoodchemical.com |

| CAS Number | 77284-32-3 | alfa-chemistry.comoakwoodchemical.com |

Utilization of Boc-Protected Norleucine Analogues in SPPS

Boc-protected amino acids are another class of derivatives used in peptide synthesis, although their application in solid-phase synthesis is less widespread compared to Fmoc chemistry. peptide.com Boc-L-norleucine (Boc-Nle-OH) is a valuable derivative that serves as a protective group in peptide synthesis, allowing for selective modification of amino acids. chemimpex.com The Boc group is acid-labile and is typically removed under strongly acidic conditions, such as using trifluoroacetic acid (TFA). peptide.com

Table 2: Properties of Boc-L-Norleucine

| Property | Value | Source |

| PubChem CID | 333435 chemimpex.com, 2733747 nih.gov | chemimpex.comnih.gov |

| CAS Number | 6404-28-0 | chemimpex.comnih.gov |

| Purity | ≥ 98% (HPLC) | chemimpex.com |

| Molecular Formula | C11H21NO4 | chemimpex.comnih.gov |

| Molecular Weight | 231.31 chemimpex.com, 231.29 g/mol nih.gov | chemimpex.comnih.gov |

| Appearance | Colorless oil-like liquid | chemimpex.com |

| Optical Rotation | [a]D20: -5.0 to -9.0º (C=1 in MeOH) | chemimpex.com |

Incorporation of N-Methylated Norleucine Derivatives

N-methylated amino acids, including N-methylated norleucine derivatives (e.g., Fmoc-N-methyl-L-norleucine), are incorporated into peptides to influence their properties. chemimpex.comfishersci.cafishersci.filifetein.com.cn N-methyl amino acids can enhance pharmacokinetic parameters such as membrane permeability, proteolytic stability, and conformational rigidity. lifetein.com.cn Fmoc-N-methyl-L-norleucine is a valuable amino acid derivative used in peptide synthesis and drug development, contributing to the efficiency and yield in SPPS. chemimpex.comfishersci.ca

Table 3: Properties of Fmoc-N-methyl-L-Norleucine

| Property | Value | Source |

| PubChem CID | 4259757 chemimpex.com, 7019522 fishersci.cafishersci.fi | chemimpex.comfishersci.cafishersci.fi |

| CAS Number | 112883-42-8 | chemimpex.comfishersci.ca |

| Purity | ≥ 99.5% (Chiral HPLC) chemimpex.com, 96% fishersci.cafishersci.fi | chemimpex.comfishersci.cafishersci.fi |

| Molecular Formula | C22H25NO4 | chemimpex.comfishersci.ca |

| Molecular Weight | 367.4 chemimpex.com, 367.45 g/mol fishersci.ca | chemimpex.comfishersci.ca |

| Melting Point | 112 - 125 ºC | chemimpex.com |

| Appearance | White to off-white powder | chemimpex.com |

| Optical Rotation | [a]D20 = -22 ± 2 º (C=1 in DMF) | chemimpex.com |

N-methyl-L-norleucine (H-MeNle-OH) itself is also a versatile amino acid derivative used in peptide synthesis and pharmaceutical development. nih.govnih.govchemimpex.com

Table 4: Properties of N-methyl-L-Norleucine

| Property | Value | Source |

| PubChem CID | 7010351 | nih.govnih.gov |

| CAS Number | 17343-27-0 | nih.gov |

| Molecular Formula | C7H15NO2 | nih.govnih.gov |

| Molecular Weight | 145.20 g/mol nih.gov, 145.110278721 Da nih.gov | nih.gov |

Chemical Modifications and Derivatizations of Norleucine for Research Applications

Norleucine and its derivatives undergo various chemical modifications and derivatizations for research applications, particularly in the development of biologically active molecules and in bioconjugation chemistry. ontosight.aichemimpex.comontosight.ai These modifications can alter the chemical and biological properties of the resulting compounds.

Examples of modifications include the introduction of protecting groups like Fmoc and Boc, as discussed earlier. chemimpex.comchemimpex.com Other modifications can involve the side chain of norleucine. For instance, derivatives with a diazo group have been explored for bioconjugation reactions. ontosight.ai Poly(5,6-epoxy-L-norleucine) can be modified by reaction with thiols to create functional polypeptides with altered properties. escholarship.org Norleucine can also be incorporated into stapled peptides to enhance their conformational stability and improve physicochemical properties. researchgate.net

Norleucine derivatives are investigated for their potential as enzyme inhibitors, substrates, or ligands for receptors. ontosight.ai Research involves synthesizing new derivatives and screening them for biological activity. ontosight.ai

Stereochemical Considerations in the Synthesis and Application of Norleucine Derivatives

Stereochemistry is a crucial aspect in the synthesis and application of amino acid derivatives like norleucine. L-norleucine, like most alpha-amino acids, is chiral, possessing a specific stereochemical configuration at the alpha-carbon. wikipedia.org The biological activity and interactions of amino acid derivatives with enzymes and receptors are often dependent on their specific stereochemistry (L- or D-configuration). cymitquimica.com

Synthetic methods for preparing norleucine derivatives often involve strategies to control or maintain the desired stereochemistry. For example, asymmetric synthesis routes are employed to obtain enantiomerically pure amino acids. google.commdpi.com The use of chiral auxiliaries or catalysts can influence the stereochemical outcome of reactions. google.commdpi.com The synthesis of Fmoc-(S)-6,6,6-trifluoro-norleucine, for instance, has been achieved through asymmetric alkylation reactions of chiral glycine (B1666218) equivalents, yielding a product with high enantiomeric purity. mdpi.com

In SPPS, the use of enantiomerically pure protected amino acids, such as Fmoc-L-norleucine or Boc-L-norleucine, is essential to ensure the correct sequence and three-dimensional structure of the synthesized peptide. chemimpex.comchemimpex.com The stereochemical integrity of the amino acid building blocks is maintained throughout the coupling and deprotection steps.

Applications of Norleucine and Its N Formylated Derivative in Peptide and Protein Engineering

Norleucine as a Methionine Bioisostere and Oxidation-Resistant Analogue

Norleucine serves as a close structural analogue, or bioisostere, of methionine. wikipedia.org The key difference lies in the side chain; norleucine possesses a linear four-carbon alkyl group, whereas methionine features a thioether moiety. wikipedia.orgnih.gov This substitution of sulfur with a methylene (B1212753) group makes norleucine resistant to oxidation, a chemical vulnerability of methionine that has significant biological implications. caltech.edunih.gov This property allows researchers to dissect the functional role of methionine residues and enhance peptide stability against oxidative damage. americanpharmaceuticalreview.com

Design and Synthesis of Methionine-Substituted Peptides and Proteins

The design of peptides and proteins with norleucine substitutions is a common strategy to circumvent the oxidative liability of methionine. thermofisher.combiocat.com Methionine's thioether side chain is highly susceptible to oxidation by various reactive oxygen species, which can compromise the biological activity and stability of a peptide. biotage.com By replacing methionine with the non-oxidizable norleucine, researchers can create more robust molecules for various applications. nih.gov

The synthesis of these analogues typically employs solid-phase peptide synthesis (SPPS), a well-established method for building peptides amino acid by amino acid on a resin support. nih.govthermofisher.com For incorporating norleucine, commercially available building blocks like Fmoc-Nle-OH or Boc-Nle-OH are used in the standard synthesis cycles.

The synthesis of an N-formylated norleucine-containing peptide involves an additional step. After the full peptide chain is assembled on the resin, a formylation reaction is carried out on the free N-terminal amine. nih.gov This is often achieved by using a formylating agent generated from formic acid and a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC). nih.govresearchgate.net This on-resin formylation is an efficient method for producing N-formyl peptides in good yields. nih.gov N-formyl peptides, such as N-formyl-methionine-leucyl-phenylalanine (fMLP), are known to be potent chemoattractants for immune cells, and their receptors play a critical role in innate immunity. mdpi.comnih.gov The synthesis of analogues like For-Nle-OH allows for the investigation of these signaling pathways.

Impact on Peptide and Protein Stability

The substitution of methionine with norleucine can have a multifaceted impact on the stability of peptides and proteins. A primary advantage is the enhanced resistance to oxidative degradation. americanpharmaceuticalreview.comfrontiersin.org Methionine oxidation can lead to changes in protein structure and function, and in some cases, aggregation. mdpi.com By using norleucine, this pathway of degradation is eliminated. frontiersin.org

| Study Subject | Methionine Substitution | Observed Impact on Stability |

| Cytochrome P450 BM-3 Heme Domain | Global replacement of 13 Met residues with Nle | Significantly reduced thermostability; no increase in stability against H₂O₂. researchgate.netnih.gov |

| Adenylate Kinase | Incorporation of Nle into 6 Met positions | Improved stability in H₂O₂. caltech.edu |

| General Peptides | Met replaced with Nle | Increased resistance to oxidation and proteolytic degradation. americanpharmaceuticalreview.com |

Role in Studying Methionine Oxidation and its Biological Implications

The resistance of norleucine to oxidation makes it an invaluable tool for elucidating the biological roles of methionine oxidation. caltech.edunih.gov Methionine residues are not merely structural components; their oxidation to methionine sulfoxide and subsequent reduction by methionine sulfoxide reductases constitute a vital cellular antioxidant system and a mechanism for redox signaling. mdpi.com

By substituting methionine with norleucine, researchers can create biological systems where this specific oxidative modification cannot occur, thereby isolating its effects. Seminal experiments have used this approach in E. coli. When a significant portion of methionine in bacterial proteins was replaced by norleucine, the cells became more susceptible to oxidative stress from agents like hydrogen peroxide and hypochlorite. mdpi.comnih.gov This provided direct evidence for the hypothesis that methionine residues in proteins act as a crucial defense against oxidative damage. nih.gov

Furthermore, this substitution has been instrumental in disease-related research. For instance, in studies of Alzheimer's disease, the neurotoxicity of the Amyloid-β peptide has been linked to the oxidation of its methionine residue at position 35. Replacing this methionine with norleucine was shown to completely negate these neurotoxic effects, highlighting the critical role of methionine oxidation in the peptide's pathological activity. wikipedia.orglifetein.com

Probing Structure-Activity Relationships in Biologically Active Peptides

Understanding how the sequence and structure of a peptide relate to its function—the structure-activity relationship (SAR)—is fundamental to peptide-based drug design. mdpi.com The substitution of specific amino acids with analogues like norleucine provides a precise method for probing these relationships. lifetein.com By observing how a conservative change, such as replacing Met with Nle, affects biological activity, researchers can infer the importance of the original residue's specific chemical properties (e.g., the thioether group). nih.gov

Design of Peptide Analogues with Norleucine Substitutions

The design of peptide analogues using norleucine is a targeted approach in SAR studies. americanpharmaceuticalreview.combiocat.com Norleucine is considered a conservative substitution for methionine due to their similar size and hydrophobicity (isosterism), differing primarily in the replacement of the sulfur atom with a methylene group. caltech.edunih.gov This subtle change allows scientists to investigate the specific contribution of the sulfur atom to a peptide's function. nih.gov

This strategy is applied across various classes of peptides. In antimicrobial peptides, for example, replacing an oxidation-prone methionine with norleucine can help determine if the thioether group is essential for its membrane-disrupting activity or if its primary role is structural. nih.gov Similarly, in receptor-binding peptides, this substitution can reveal whether the sulfur atom is involved in a critical contact with the receptor or if a generic hydrophobic side chain is sufficient for binding. nih.gov

Influence on Receptor Binding and Functional Activity

Substituting methionine with norleucine can lead to varied and informative changes in receptor binding and subsequent functional activity. These effects are often context-dependent and can reveal subtle aspects of molecular recognition. nih.gov

In a study involving T-cell receptor (TCR) recognition of a tumor antigen peptide presented by an MHC protein, replacing methionine at a key anchor position with norleucine had different effects on the binding affinity of different TCRs. nih.gov Some TCRs bound the norleucine-containing peptide with slightly stronger affinity, while others showed weaker binding. This demonstrated that TCRs can sense not just the shape but also the specific chemistry of the amino acid side chain, discriminating between the sulfur of methionine and the methylene group of norleucine. nih.gov

Another example comes from studies on the cytochrome P450 BM-3 enzyme. When all methionine residues were replaced with norleucine, the enzyme's thermostability decreased, but its peroxygenase activity nearly doubled. researchgate.netnih.gov This unexpected increase in activity suggests that the greater hydrophobicity of norleucine or the absence of the thioether moiety in the enzyme's environment altered its catalytic properties in a favorable way for this specific reaction, even while compromising its structural stability at higher temperatures. caltech.eduresearchgate.net These findings underscore how a seemingly minor isosteric substitution can have profound and sometimes unpredictable effects on a protein's function.

| Peptide/Protein System | Met → Nle Substitution | Effect on Binding/Activity |

| gp100₂₀₉ Peptide | Position 2 (anchor residue) | Varied effect on T-cell receptor (TCR) binding affinity; some TCRs showed stronger binding, others weaker. nih.gov |

| Cytochrome P450 BM-3 | Global substitution (13 residues) | Nearly two-fold increase in peroxygenase activity. researchgate.netnih.gov |

| Antimicrobial Peptide PGLa | Position 2 | Maintained bioactivity but altered membrane insertion depth and peptide-peptide interactions. nih.gov |

Enzyme Engineering and Modulation of Catalytic Activity

The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful strategy in enzyme engineering, allowing for the introduction of novel chemical functionalities to enhance or alter catalytic properties. nih.gov Norleucine (Nle), a non-canonical amino acid, serves as a valuable tool in this field. It is an isomer of leucine (B10760876) and is nearly isosteric with methionine, but lacks the sulfur atom, which is replaced by a methylene group. youtube.comnih.gov This substitution makes norleucine slightly more hydrophobic and resistant to oxidation compared to methionine. nih.gov By exploiting the translational machinery of a host organism, such as a methionine-auxotrophic strain of E. coli, methionine residues can be globally and specifically replaced with norleucine, enabling the fine-tuning of an enzyme's properties. nih.gov This residue-specific incorporation can lead to significant changes in enzyme activity, stability, and substrate specificity. youtube.comyoutube.com

Investigation of Enzyme Active Site Interactions

The active site of an enzyme is a three-dimensional cleft where the substrate binds and the chemical reaction is catalyzed. The precise arrangement of amino acid residues within this site is critical for substrate recognition and catalysis. Introducing a non-canonical amino acid like norleucine into or near the active site can modulate these interactions. nih.gov

Replacing methionine with norleucine near the catalytic center can alter the local environment, primarily by increasing hydrophobicity. youtube.com This change can affect how a substrate binds and is oriented within the active site. For instance, in the lipase from Thermoanaerobacter thermohydrosulfuricus (TTL), structural modeling revealed that two methionine residues, Met-114 and Met-142, are located in close proximity to the active site. nih.govyoutube.com The substitution of these methionines with the more hydrophobic norleucine was hypothesized to modulate the enzyme's catalytic activity by altering its substrate binding properties. nih.govyoutube.com This hypothesis was confirmed by demonstrating that the norleucine-containing variant of TTL exhibited increased hydrolytic activity on synthetic polyester substrates, suggesting that the enhanced hydrophobicity in the active site vicinity improved the accessibility or binding of the polymer substrate. nih.gov The binding of a substrate to an enzyme's active site is a dynamic process, often involving an "induced fit" where the enzyme changes shape to better accommodate the substrate; altering the hydrophobicity with norleucine can influence this process.

Enhancement of Enzyme Stability and Activity through Norleucine Incorporation

The incorporation of norleucine has been shown to improve enzyme activity in several instances. youtube.com In one study, a norleucine-containing variant of an enzyme showed a more than 10-fold increase in activity and remained active in an aqueous phase without the need for thermal activation, unlike the wild-type enzyme. youtube.com This effect was attributed to significant conformational changes and the enhanced hydrophobicity of norleucine, which likely improved substrate accessibility. youtube.com Similarly, the complete replacement of 13 methionine residues with norleucine in the cytochrome P450 BM-3 heme domain resulted in a nearly two-fold increase in peroxygenase activity.

However, the effects on stability can be context-dependent. While ncAA incorporation is often used to increase protein stability, especially under harsh conditions, the same study on cytochrome P450 BM-3 found that the global substitution with norleucine significantly reduced the enzyme's thermostability. nih.govyoutube.com The norleucine variant was almost completely inactivated by heat treatment that the methionine-containing enzyme could withstand. This highlights a potential trade-off between activity and stability when making extensive modifications to a protein's core.

Table 1: Effects of Norleucine (Nle) Incorporation on Enzyme Properties

| Enzyme | Modification | Effect on Activity | Effect on Thermostability |

| Cytochrome P450 BM-3 Heme Domain | Global replacement of 13 Met residues with Nle | ~2-fold increase in peroxygenase activity | Significantly decreased |

| Thermoanaerobacter thermohydrosulfuricus Lipase (TTL) | Global replacement of 11 Met residues with Nle | 50% increased activity on specific polyesters | Not explicitly decreased; functions at high temps |

Studies on Specific Enzyme Families (e.g., Lipases, Phosphite Dehydrogenase, Leucine Aminopeptidase)

Lipases

Lipases are a class of enzymes that catalyze the hydrolysis of fats and have broad industrial applications, including in the functionalization and recycling of synthetic polymers. nih.gov The engineering of lipases to improve their activity on non-natural substrates is an area of active research. A notable example is the modification of Thermoanaerobacter thermohydrosulfuricus lipase (TTL) by replacing its methionine residues with norleucine. nih.gov This substitution led to a significant enhancement of the lipase's ability to hydrolyze synthetic polyesters. nih.gov The TTL variant containing norleucine (TTL [Nle]) showed a 50% increase in activity towards certain ionic phthalic polyesters compared to the wild-type enzyme (TTL [Met]). nih.gov Furthermore, when tested on a model substrate for polyethylene terephthalate (PET), the TTL [Nle] variant produced significantly higher amounts of released hydrolysis products. These findings demonstrate that incorporating the non-canonical amino acid norleucine can be a successful strategy for improving lipase performance on synthetic polymers. nih.gov

Table 2: Activity Improvement of TTL [Nle] on Polyester Substrates

| Substrate Type | Observation |

| PET Model Substrate | Significantly higher amounts of release products by TTL [Nle] vs. TTL [Met]. |

| Ionic Phthalic Polyesters | 50% increased activity for TTL [Nle] compared to TTL [Met]. |

Phosphite Dehydrogenase

Phosphite dehydrogenase (PTDH) is an enzyme that catalyzes the NAD+-dependent oxidation of phosphite to phosphate. This enzyme has garnered significant attention for its potential use in cofactor regeneration systems, which are crucial for the economic viability of many industrial biocatalytic processes that require NADH or NADPH. The reaction catalyzed by PTDH is essentially irreversible, making it an excellent candidate for driving cofactor recycling. Consequently, PTDH has been the subject of extensive protein engineering efforts to improve its properties, particularly its thermostability and cofactor specificity, to make it more robust for industrial applications. Researchers have used techniques like random mutagenesis and saturation mutagenesis to create variants with dramatically increased half-lives at elevated temperatures. While engineering has successfully broadened the enzyme's cofactor specificity towards NADP+, specific studies detailing the incorporation of norleucine to modulate PTDH's stability or activity were not identified in the reviewed literature.

Leucine Aminopeptidase

Leucine aminopeptidases (LAPs) are metallopeptidases that catalyze the hydrolysis of amino acids from the N-terminus of peptides and proteins. As their name suggests, they show a preference for cleaving N-terminal leucine residues, but they often have broad substrate specificity and can also efficiently cleave methionine and arginine, among others. These enzymes are found across all kingdoms of life and are involved in various cellular processes, including protein turnover and the processing of bioactive peptides. Given that norleucine is a structural isomer of leucine, N-formylated norleucine peptides could potentially serve as substrates or competitive inhibitors for this class of enzymes. However, specific research focused on engineering leucine aminopeptidase through the incorporation of norleucine was not found in the available literature.

Development of Non-Canonical Amino Acid Tools for Protein Science

Non-canonical amino acids are invaluable tools in protein science, providing a means to expand the chemical repertoire beyond the 20 canonical amino acids. Norleucine, in particular, has been established as a useful probe for studying protein structure and function. youtube.com Its primary utility comes from its role as a conservative substitute for methionine. Because it lacks the oxidizable sulfur atom, replacing methionine with norleucine can create proteins that are more resistant to oxidative damage, which is a common pathway for protein degradation. nih.gov

This substitution also allows researchers to dissect the functional role of methionine residues in a protein. If a protein retains its function after methionine is replaced by norleucine, it suggests that the primary role of that residue is to occupy space in the hydrophobic core, a role norleucine can also fulfill. youtube.com However, if the function is lost, it may indicate a specific electronic or bonding role for the sulfur atom. The subtle difference in hydrophobicity between norleucine and methionine can also be exploited to fine-tune the hydropathy of a protein in a way that is difficult to achieve using only canonical amino acids. nih.gov This approach has been used to modify enzyme dynamics, substrate binding, and catalytic activity, making norleucine a key tool in the rational design and engineering of novel proteins and enzymes. youtube.com

Biochemical Investigations Utilizing Norleucine Derivatives

Elucidation of Specific Protein-Protein Interactions

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. nih.govbeilstein-journals.org Norleucine has been utilized as a probe to understand the contribution of specific amino acid residues to these interactions. By substituting methionine with norleucine, researchers can investigate the role of the sulfur atom in methionine in mediating PPIs. wikipedia.org Given that many protein interactions are driven by hydrophobic contacts, the substitution of one hydrophobic residue for another can help to dissect the specific energetic contributions of different side chains. beilstein-journals.org

For instance, in the study of protein complexes, replacing a key methionine residue at the interface of two interacting proteins with norleucine can help determine if the interaction is primarily driven by hydrophobicity or if the sulfur atom of methionine participates in specific interactions, such as sulfur-aromatic or cation-π interactions. researchgate.net The absence of the sulfur atom in norlecycline allows for a direct assessment of its importance. frontiersin.org

Research has shown that even subtle changes in the hydrophobicity of amino acid side chains can significantly impact protein aggregation, a form of protein-protein interaction. nih.gov The substitution of methionine with the more hydrophobic norleucine has been shown to perturb the aggregation behavior of the human prion protein. nih.gov This highlights how norleucine derivatives can be used to modulate and study the forces driving protein self-assembly and misassembly.

While no specific studies on For-nle-OH in protein-protein interactions were found, the N-formyl group would likely alter the hydrogen bonding potential and steric properties of the N-terminus of a peptide or a free amino acid, potentially influencing its binding characteristics in specific protein-protein interactions.

Studies on Amino Acid Incorporation Specificity and Fidelity

The fidelity of protein synthesis is crucial for cellular function. nih.gov The incorporation of non-canonical amino acids like norleucine provides insights into the specificity of the translational machinery. frontiersin.org Norleucine can be incorporated into proteins in place of methionine because the methionyl-tRNA synthetase (MetRS) in some organisms, like Escherichia coli, can recognize and activate it. nih.govnih.gov This "miscoding" provides a powerful tool for protein engineering and for studying the tolerance of the ribosome to amino acid substitutions.

Studies have shown that the intracellular concentration of norleucine can be sufficient to compete with methionine for incorporation into newly synthesized proteins. nih.gov The efficiency of norleucine incorporation can be influenced by the relative concentrations of norleucine and methionine in the cell. nih.gov This competition has been observed in the production of recombinant proteins in E. coli. nih.gov

The ability to incorporate norleucine at methionine positions has been exploited to create proteins with altered properties. For example, replacing all methionine residues with norleucine in cytochrome P450 BM-3 resulted in an enzyme with increased peroxygenase activity, demonstrating that global substitution of a natural amino acid with an analog can enhance protein function. researchgate.net

The incorporation of N-formylated amino acids is a key step in the initiation of protein synthesis in bacteria, where N-formylmethionine is the first amino acid incorporated. epo.org The enzymatic machinery responsible for formylating methionyl-tRNA and subsequently removing the formyl group from the nascent polypeptide is well-studied. epo.org This suggests that cells have mechanisms to handle N-formylated amino acids, and it is plausible that this compound could be a substrate for these enzymes, potentially allowing for its specific incorporation at the N-terminus of proteins.

Table 1: Comparison of Amino Acids Relevant to Norleucine Incorporation

| Amino Acid | Structure | Key Characteristics | Role in Protein Synthesis |

| Methionine (Met) | CH₃S(CH₂)₂CH(NH₂)COOH | Contains a sulfur atom; proteinogenic. | Standard amino acid incorporated at AUG codons. |

| Norleucine (Nle) | CH₃(CH₂)₃CH(NH₂)COOH | Isosteric to methionine but lacks sulfur; more hydrophobic. wikipedia.orgfrontiersin.org | Can be misincorporated at methionine codons by MetRS. nih.gov |

| N-Formyl-L-norleucine (this compound) | HCO-NH-CH(COOH)-(CH₂)₃CH₃ | N-terminally formylated norleucine. | Potential for specific N-terminal incorporation, mimicking N-formylmethionine. epo.org |

Research into Protein Folding and Conformational Dynamics

Protein folding is the process by which a polypeptide chain acquires its native three-dimensional structure, which is essential for its function. youtube.comyoutube.com The substitution of natural amino acids with analogs like norleucine is a powerful technique to probe the forces that govern protein folding and stability. lifetein.com

Because norleucine is isosteric to methionine but lacks the oxidizable sulfur atom, it has been used to study the effects of methionine oxidation on protein stability and aggregation. frontiersin.orgresearchgate.net Methionine oxidation can lead to protein misfolding and aggregation, which is implicated in various diseases. nih.gov By replacing methionine with norleucine, researchers can create proteins that are resistant to this form of oxidative damage, allowing for a clearer understanding of the role of methionine in protein structure and stability. researchgate.net

The N-formyl group of this compound could also influence protein folding. The presence of a formyl group at the N-terminus of a protein can affect its local conformation and interactions, potentially altering the folding pathway or the stability of the final folded state.

Investigations into Amino Acid Metabolization Pathways Relevant to Norleucine

Understanding the metabolic pathways of non-canonical amino acids is important for their application in biotechnology and for understanding cellular metabolism. In some bacteria, such as E. coli, norleucine can be synthesized endogenously. wikipedia.orgnih.gov

The biosynthesis of norleucine in E. coli has been shown to originate from the leucine (B10760876) biosynthetic pathway. nih.gov This pathway can utilize pyruvate (B1213749) or α-ketobutyrate as alternative substrates to the usual α-ketoisovalerate, leading to the production of norleucine. nih.gov The intracellular accumulation of norleucine can be significant enough to allow for its incorporation into proteins. nih.gov The synthesis of norleucine can be controlled, for example, by deleting the leucine operon to eliminate its production. nih.gov

The metabolic fate of exogenously supplied norleucine has also been investigated. Once inside the cell, it can be activated by aminoacyl-tRNA synthetases and incorporated into proteins, as discussed earlier. nih.govnih.gov The degradation pathways for norleucine are less well-documented in the provided results.

The metabolism of N-formylated amino acids is particularly relevant in the context of protein turnover. In bacteria, the N-formyl group of the initial N-formylmethionine is often removed by the enzyme peptide deformylase. epo.org It is conceivable that this compound, if incorporated into a protein, could be a substrate for this enzyme. Furthermore, the metabolic fate of free this compound in the cell would likely involve de-formylation to norleucine, which could then enter the metabolic pathways described above.

Advanced Analytical Techniques for the Characterization and Quantification of N Formyl L Norleucine and Conjugates

Chromatographic Methodologies

Chromatography encompasses a set of techniques used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. These methods are invaluable for assessing the purity of N-Formyl-L-Norleucine and isolating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. It is particularly effective for assessing the purity of a sample and confirming its identity by comparing retention times to authentic standards nih.govnih.gov. The separation in HPLC is achieved by pumping a liquid mobile phase through a column packed with a stationary phase. Compounds in the sample interact differently with the stationary phase, causing them to elute at different times, known as retention times nih.gov. The eluted compounds are typically detected by a UV detector, provided they have a chromophore that absorbs UV light researchgate.netnih.gov.

HPLC methods can be developed and validated for specificity, linearity, accuracy, precision, and sensitivity, ensuring reliable quantitative analysis nih.govnih.gov. For compounds like N-Formyl-L-Norleucine, reversed-phase HPLC, using a C18 column and a gradient elution with mobile phases like acetonitrile (B52724) and water with acidic modifiers (e.g., formic acid or ammonium (B1175870) formate), is a common approach nih.govmdpi.com. The purity of a compound can be determined by integrating the peak area corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram (area normalization) nih.gov. While specific HPLC chromatograms or retention times for N-Formyl-L-Norleucine were not available in the provided sources, HPLC has been used to assess the purity of related compounds like Fmoc-Nle-OH sigmaaldrich.comchemicalbook.com and to analyze formyl-containing compounds nih.govresearchgate.netuoa.gr.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the structural identification power of mass spectrometry k-labor.deslideshare.netagri.edu.tr. GC-MS is suitable for the analysis of volatile or semi-volatile organic compounds k-labor.deagri.edu.trchromforum.org. In GC, the sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column, where components are separated based on their boiling points and interaction with the stationary phase slideshare.netagri.edu.tr. As each separated component elutes from the GC column, it enters the mass spectrometer k-labor.deslideshare.net.

In the mass spectrometer, the molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) slideshare.netagri.edu.tr. The fragmentation pattern of the molecular ion provides crucial information for structural elucidation slideshare.netagri.edu.tr. By comparing the obtained mass spectrum to spectral libraries, compounds can be identified mdpi.com. GC-MS can be used for both qualitative identification and quantitative analysis after calibration k-labor.deagri.edu.tr. The applicability of GC-MS to N-Formyl-L-Norleucine would depend on its volatility, which might require derivatization to make it amenable to GC analysis chromforum.org. Although direct GC-MS data for N-Formyl-L-Norleucine was not found, GC-MS has been used in the analysis of L-Norleucine nih.govnih.gov and for identifying various organic compounds mdpi.comnih.gov.

Thin-Layer Chromatography (TLC) in Synthesis Monitoring and Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of chemical reactions, assessing the purity of compounds, and identifying components in a mixture researchgate.netlibretexts.org. TLC is performed on a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a plate libretexts.orgsavemyexams.com. The sample is spotted onto the plate, and a liquid mobile phase is allowed to ascend the plate by capillary action libretexts.org. Compounds in the sample migrate at different rates depending on their polarity and interactions with the stationary and mobile phases libretexts.orgsavemyexams.com.

The distance traveled by a compound relative to the solvent front is expressed as the retention factor (Rf) value libretexts.orgsavemyexams.comreading.ac.uk. The Rf value is a characteristic property of a compound under specific TLC conditions (stationary phase, mobile phase, temperature) and can be used for identification by comparison to known standards libretexts.orgsavemyexams.com. TLC is particularly useful for quickly checking the number of components in a sample and monitoring the disappearance of starting material and the appearance of product during a synthesis researchgate.netlibretexts.org. While specific TLC data for N-Formyl-L-Norleucine was not provided, TLC is a standard technique for analyzing amino acids and their derivatives researchgate.netreachdevices.com. Rf values for L-Norleucine on silica plates with a butanol:acetic acid:water solvent mixture have been reported reachdevices.com.

Spectroscopic Approaches

Spectroscopic techniques provide detailed information about the structure and properties of molecules by measuring their interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the detailed structure of organic molecules mdpi.com. NMR provides information about the types and connectivity of atoms in a molecule by analyzing the magnetic properties of atomic nuclei, most commonly hydrogen (¹H NMR) and carbon (¹³C NMR) ckgas.com. The chemical shift, splitting patterns (multiplicity), and integration of signals in an NMR spectrum provide insights into the chemical environment of each nucleus ckgas.com.

For N-Formyl-L-Norleucine, ¹H NMR would show distinct signals for the protons on the formyl group (-CHO), the alpha-carbon (-CH-), the methylene (B1212753) groups in the norleucine side chain (-CH₂-), and the terminal methyl group (-CH₃), as well as the exchangeable protons on the amino (-NH-) and carboxylic acid (-COOH) groups. ¹³C NMR would reveal the signals for each unique carbon atom in the molecule, including the carbonyl carbon, the formyl carbon, the alpha-carbon, and the carbons in the side chain. Analysis of these signals allows for the confirmation of the proposed structure of N-Formyl-L-Norleucine. NMR spectroscopy is routinely used to confirm the structure of synthesized compounds, including peptides containing modified amino acids like norleucine mdpi.comrsc.orgresearchgate.net.

Mass Spectrometry (MS) for Molecular Weight and Sequence Confirmation

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions slideshare.netagri.edu.tr. MS is widely used to determine the molecular weight of a compound and to obtain structural information through fragmentation slideshare.netagri.edu.trresearchgate.net. Different ionization techniques can be used depending on the nature of the analyte. For polar and less volatile compounds like N-Formyl-L-Norleucine, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with mass analyzers like Time-of-Flight (TOF) or quadrupole mass spectrometers are commonly employed researchgate.netnih.govacs.org.

When coupled with liquid chromatography (LC-MS), MS can be used to analyze complex mixtures, providing both separation and molecular weight information for each component nih.govnih.govmdpi.com. Tandem mass spectrometry (MS/MS) involves fragmenting a selected ion and analyzing the resulting fragment ions, which provides more detailed structural information and can be used for sequence confirmation of peptides or identification of modifications researchgate.netacs.org. For N-Formyl-L-Norleucine, MS would confirm its molecular weight (159.18 g/mol ) nih.gov and MS/MS could provide fragmentation patterns characteristic of the formyl group and the norleucine residue, aiding in its definitive identification and differentiation from isomers or impurities. MS analysis is a standard method for confirming the molecular weight and identity of synthesized peptides and related compounds researchgate.netnih.govmdpi.com.

Future Prospects and Emerging Research Frontiers for N Formyl L Norleucine

Development of Novel Synthetic Routes for Diverse Norleucine Analogues

The development of novel synthetic routes for For-nle-OH and its diverse norleucine analogues is a key area of future research. While general methods for amino acid synthesis and N-formylation exist, the creation of specific, functionalized norleucine derivatives with precise control over stereochemistry and side-chain modifications remains an active area of investigation.

Emerging strategies in this domain include the use of biocatalysis and engineered enzymes for the synthesis of non-canonical amino acids, including norleucine derivatives researchgate.net. Chemoenzymatic approaches offer the potential for highly selective and environmentally friendly synthesis of complex amino acid analogues nsf.gov. Furthermore, advancements in solid-phase peptide synthesis (SPPS) techniques are crucial for incorporating this compound and its analogues into peptides and peptidomimetics tandfonline.comnih.gov. Research into late-stage functionalization methods could also provide efficient routes to introduce specific chemical moieties onto the norleucine scaffold, leading to a wider array of analogues with varied properties core.ac.uk. The synthesis of fluorinated norleucine analogues, for instance, has been explored as a way to create methionine mimics with altered properties, highlighting the potential for generating diverse functionalized derivatives lookchem.com.

Data Table 1: Examples of Synthetic Approaches Relevant to Norleucine Analogues

| Approach | Description | Relevance to Norleucine Analogues |

| Biocatalysis | Utilizing enzymes for synthesis, often offering high selectivity. | Potential for stereoselective synthesis of norleucine and its modified forms. researchgate.net |

| Chemoenzymatic | Combining chemical and enzymatic steps for complex molecule synthesis. | Enables the creation of functionalized norleucine derivatives with precise control. nsf.gov |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise synthesis of peptides on a solid support. | Essential for incorporating this compound and analogues into peptide sequences. tandfonline.comnih.gov |

| Late-Stage Functionalization | Introducing functional groups late in the synthetic route. | Allows for diversification of norleucine analogues with various chemical tags. core.ac.uk |

Expanding the Scope of Peptide and Protein Engineering Applications

This compound and its analogues hold significant promise in expanding the scope of peptide and protein engineering applications. The ability to site-specifically incorporate non-canonical amino acids into peptides and proteins allows for the creation of molecules with enhanced or novel functions researchgate.netnih.gov.

One key area is the design of peptidomimetics with improved stability, activity, and pharmacokinetic properties mdpi.com. By incorporating this compound or its analogues, researchers can modulate the conformational flexibility and interaction patterns of peptide backbones mdpi.com. Given norleucine's similarity to methionine, formylated norleucine could be used to probe the role of N-formylmethionine in initiating protein synthesis in prokaryotes or mitochondria, and its analogues could serve as oxidation-resistant replacements in peptides prone to methionine oxidation lookchem.commdpi.com.

Furthermore, this compound and other norleucine analogues can be utilized in the development of peptide-based therapeutics, antimicrobial peptides, and probes for studying biological processes tandfonline.comrsc.org. The incorporation of unnatural amino acids can lead to peptides with altered membrane interactions, increased resistance to enzymatic degradation, or the ability to incorporate specific labels for imaging or analysis nih.govrsc.orgpnas.org. Protein semisynthesis techniques, such as expressed protein ligation (EPL), in conjunction with synthetic this compound-containing peptides, can facilitate the creation of modified proteins for structural and functional studies nih.gov. Future work may involve high-throughput screening and directed evolution approaches to identify peptides and proteins incorporating this compound with desired properties nih.govbiorxiv.org.

Data Table 2: Potential Applications in Peptide and Protein Engineering

| Application Area | Description | Relevance of this compound/Analogues |

| Peptidomimetic Design | Creating peptide-like molecules with improved properties. | Modulating conformation and stability; creating oxidation-resistant analogues. lookchem.commdpi.com |

| Therapeutic Peptide Development | Designing peptides with enhanced efficacy and stability as drugs. | Improving pharmacokinetic profiles, increasing resistance to degradation. tandfonline.comrsc.org |

| Protein Semisynthesis | Combining synthetic peptides with recombinantly expressed protein fragments. | Incorporating this compound at specific sites for structural/functional studies. nih.gov |

| Probes for Biological Processes | Developing molecules to study protein interactions, enzyme activity, etc. | Introducing labels or modifications for imaging and analysis. nih.govpnas.org |

Integration with Advanced Biological Systems and Methodologies for Mechanistic Elucidation

Integrating this compound and its analogues with advanced biological systems and methodologies is crucial for elucidating their mechanisms of action and biological roles. This involves utilizing these compounds in cellular assays, in vivo studies, and in conjunction with cutting-edge biological techniques.

Research could focus on understanding how cells process and respond to N-formylated norleucine, particularly in the context of the formyl peptide receptors (FPRs), which recognize N-formylated peptides and play roles in immune responses nih.gov. Investigating the metabolic fate of this compound and its incorporation into cellular macromolecules using techniques like stable isotope labeling and mass spectrometry can provide insights into its cellular handling.

Furthermore, the use of genetic code expansion techniques allows for the site-specific incorporation of non-canonical amino acids into proteins within living cells nih.gov. This approach, combined with techniques such as fluorescence microscopy, Förster resonance energy transfer (FRET), and other biophysical methods, can help researchers study the behavior of proteins containing this compound in their native environment and understand how this modification affects protein folding, interactions, and function nih.gov. Systems biology approaches, which integrate experimental data with computational modeling, can be employed to gain a holistic understanding of the impact of this compound on complex biological networks azolifesciences.comwikipedia.orgplos.org.

Computational and Biophysical Approaches in Understanding Norleucine Interactions

Computational and biophysical approaches are indispensable tools for understanding the interactions of this compound and its analogues at the molecular level. These methods can provide detailed insights into structure-activity relationships, binding affinities, and dynamic behavior.

Biophysical techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and cryo-electron microscopy can provide experimental data on the structures of peptides and proteins containing this compound and their complexes with other molecules nih.gov. Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify binding affinities and thermodynamics of interactions involving this compound-modified molecules. The integration of computational predictions with experimental biophysical data is crucial for a comprehensive understanding of the molecular basis of this compound's behavior and its potential applications.

Data Table 3: Computational and Biophysical Techniques

| Technique | Description | Application to this compound Research |

| Molecular Dynamics (MD) Simulations | Simulating the time-dependent behavior of molecular systems. | Studying conformation, dynamics, and interactions of this compound-containing molecules. plos.org |

| Computational Modeling | Using algorithms to predict molecular properties and interactions. | Designing novel analogues with desired properties, predicting binding affinities. rsc.orgarxiv.org |

| NMR Spectroscopy | Determining the structure and dynamics of molecules in solution. | Providing structural information on this compound-modified peptides/proteins. nih.gov |

| X-ray Crystallography | Determining the 3D structure of molecules from crystal diffraction patterns. | Obtaining high-resolution structures of this compound-containing molecules. nih.gov |

| Surface Plasmon Resonance (SPR) | Measuring binding interactions in real-time. | Quantifying binding affinities of this compound-modified molecules to targets. |

Q & A

Basic: What spectroscopic techniques are recommended for characterizing For-nle-OH, and how should key spectral markers be interpreted?

Answer:

To characterize this compound, use Nuclear Magnetic Resonance (NMR) for structural elucidation (e.g., H and C NMR to identify proton and carbon environments) and Mass Spectrometry (MS) to confirm molecular weight. Infrared (IR) spectroscopy can validate functional groups like amide bonds. Key markers include:

- NMR: Peaks corresponding to the norleucine backbone (δ 1.2–1.6 ppm for methylene groups) and hydroxyl protons (broad singlet near δ 1.8–2.5 ppm).

- MS: Parent ion peaks matching theoretical molecular weight (±0.5 Da).

Document all spectral data in tabular form, ensuring raw files are archived for reproducibility .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Answer:

Contradictions often arise from variability in assay conditions, compound purity, or cell models. Address discrepancies by:

- Conducting a systematic review to collate data (Cochrane guidelines for bias assessment ).

- Harmonizing experimental parameters (e.g., pH, temperature, solvent) using protocols from .

- Applying meta-regression to identify confounding variables (e.g., batch purity differences) .

Publish negative results and raw datasets to enhance transparency .

Basic: What solvent systems optimize this compound stability in in vitro assays?

Answer:

Test solubility and stability in aqueous buffers (e.g., PBS at pH 7.4) and organic-aqueous mixtures (e.g., DMSO ≤1% v/v). Monitor degradation via HPLC over 24–72 hours. Key parameters:

- pH stability: Use buffered solutions to prevent hydrolysis.

- Temperature: Store at −20°C for long-term stability.

Report solvent selection criteria in the Methods section, referencing stability curves .

Advanced: What computational approaches predict this compound’s interaction mechanisms with target proteins?

Answer:

Combine molecular docking (AutoDock Vina) to identify binding poses and molecular dynamics (MD) simulations (GROMACS) to assess stability. Validate predictions with:

- Experimental binding assays (SPR or ITC).

- Mutagenesis studies to confirm critical residues.

Share force field parameters and simulation trajectories in repositories for peer validation .

Basic: How should controlled experiments assess this compound’s cytotoxicity in cell lines?

Answer:

Design experiments using the P-E/I-C-O framework :

- Population: Specific cell lines (e.g., HEK293 or HepG2).

- Intervention: Dose ranges (1–100 µM) and exposure times (24–72 hrs).

- Comparison: Vehicle controls (e.g., DMSO).

- Outcome: Viability via MTT/WST-1 assays.

Include triplicate replicates and report IC values with 95% confidence intervals .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?

Answer:

- Standard Operating Procedures (SOPs): Document reaction conditions (temperature, catalysts) and purification steps (HPLC gradients).

- Quality Control (QC): Use orthogonal methods (NMR, HPLC) for purity assessment (>95%).

- Statistical Analysis: Apply ANOVA to compare batch yields and adjust parameters iteratively .

Basic: What parameters are critical for reproducible synthesis reporting of this compound?

Answer:

- Synthetic route: Step-by-step protocols with molar ratios and reaction times.

- Characterization: Full spectral data (NMR, MS, IR) and purity metrics.

- Storage: Conditions (temperature, desiccation) to prevent degradation.

Follow ’s guidelines for supplementary data submission .

Advanced: How can meta-analysis frameworks integrate this compound’s pharmacokinetic data?

Answer:

- Data Standardization: Convert pharmacokinetic parameters (e.g., , ) to common units.

- Cochrane Methods: Assess study heterogeneity (I statistic) and apply random-effects models .

- Public Repositories: Deposit raw data in platforms like Zenodo for cross-study validation .

Basic: Which in vitro assays screen this compound’s enzymatic inhibition potential?

Answer:

- Enzyme kinetics: Use Michaelis-Menten plots to determine values.

- Fluorescence-based assays (e.g., Förster resonance energy transfer) for real-time monitoring.

Validate results with positive controls (known inhibitors) and statistical power analysis .

Advanced: What interdisciplinary methods elucidate this compound’s structure-activity relationships (SAR)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.